(3-Aminopropyl)(sulfamoyl)amine hydrochloride
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Overview
Description
(3-Aminopropyl)(sulfamoyl)amine hydrochloride is a chemical compound with the molecular formula C3H12ClN3O2S. It is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both an amino group and a sulfamoyl group, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Amines, in general, are known to serve as nucleophiles and interact with various targets such as carbonyls . They can also react with sulfonyl groups to form sulfonamides .
Mode of Action
(3-Aminopropyl)(sulfamoyl)amine hydrochloride, as an amine, can interact with its targets through nucleophilic reactions . For instance, amines can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . Amines can also react with sulfonyl groups to form sulfonamides . These reactions are typically facilitated under alkaline conditions to keep the amine nucleophilic .
Biochemical Pathways
For example, polyamines, a class of amines, are involved in cell growth, differentiation, gene expression, and signal transduction in animals, plants, and microorganisms . They also participate in several pathophysiological processes, including carcinogenesis .
Pharmacokinetics
For instance, the loss of 3-aminopropyl groups can occur in water at room temperature and is significantly more rapid at higher temperatures .
Result of Action
For example, amines can be used for covalent attaching of organic films to metal oxides such as silica and titania . They can also enhance the dispersibility and anti-bacterial property of metal oxide nanoparticle surfaces .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of amines can be influenced by temperature, as the loss of 3-aminopropyl groups can occur in water at room temperature and is significantly more rapid at higher temperatures . Furthermore, the reaction of amines with other groups, such as sulfonyl groups, typically occurs under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopropyl)(sulfamoyl)amine hydrochloride typically involves the reaction of 3-aminopropylamine with sulfamic acid. The reaction is carried out in an aqueous medium, and hydrochloric acid is added to form the hydrochloride salt. The general reaction can be represented as follows:
3-Aminopropylamine+Sulfamic Acid+HCl→(3-Aminopropyl)(sulfamoyl)amine Hydrochloride
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or sulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Employed in the study of enzyme inhibition and protein interactions.
- Used in the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
- Studied for its antimicrobial and antifungal properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of various industrial products, including coatings and adhesives.
Comparison with Similar Compounds
(3-Aminopropyl)amine: Lacks the sulfamoyl group, making it less versatile in certain reactions.
Sulfamic Acid: Does not contain the amino group, limiting its reactivity compared to (3-Aminopropyl)(sulfamoyl)amine hydrochloride.
(3-Aminopropyl)(methyl)amine: Similar structure but with a methyl group instead of a sulfamoyl group, leading to different chemical properties.
Uniqueness: this compound is unique due to the presence of both amino and sulfamoyl groups, which confer a wide range of reactivity and applications. This dual functionality makes it a valuable compound in various scientific and industrial contexts.
Properties
IUPAC Name |
1-amino-3-(sulfamoylamino)propane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11N3O2S.ClH/c4-2-1-3-6-9(5,7)8;/h6H,1-4H2,(H2,5,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPIIFPTRWAVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNS(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225190-03-3 |
Source
|
Record name | (3-aminopropyl)(sulfamoyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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